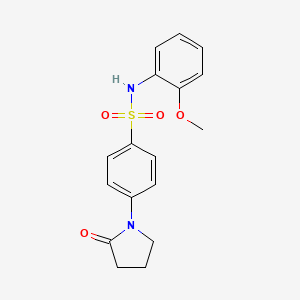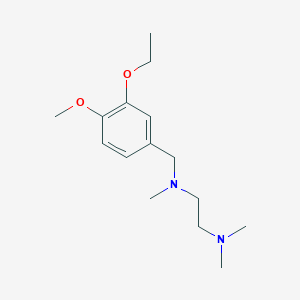![molecular formula C12H17ClFNO B5855229 2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol, commonly known as CFPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFPE belongs to the class of compounds known as beta-adrenergic agonists, which are known to activate certain receptors in the body. In
Aplicaciones Científicas De Investigación
CFPE has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease. CFPE has been shown to have positive effects on the heart, including increasing cardiac output and improving blood flow. It has also been studied for its potential use in the treatment of asthma and other respiratory diseases, as it has been shown to have bronchodilatory effects.
Mecanismo De Acción
CFPE works by activating beta-adrenergic receptors in the body. These receptors are found in a variety of tissues, including the heart, lungs, and blood vessels. When activated, these receptors cause a cascade of events that lead to increased heart rate, bronchodilation, and vasodilation. CFPE has a high affinity for beta-2 adrenergic receptors, which are primarily found in the lungs and are responsible for bronchodilation.
Biochemical and Physiological Effects:
CFPE has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and cardiac output, improve blood flow, and dilate blood vessels. It also has bronchodilatory effects, which can improve breathing in patients with respiratory diseases. CFPE has been shown to have a relatively short half-life in the body, which makes it a useful tool for studying the effects of beta-adrenergic agonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFPE has a number of advantages for use in lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities. It also has a relatively short half-life, which allows researchers to study the effects of beta-adrenergic agonists in a controlled manner. However, there are also limitations to the use of CFPE in lab experiments. It has been shown to have some toxic effects on certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on CFPE. One area of interest is in the development of new beta-adrenergic agonists that have improved selectivity for specific receptors. Another area of interest is in the use of CFPE in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Finally, there is interest in the use of CFPE as a tool for studying the effects of beta-adrenergic agonists on the cardiovascular system and other tissues.
Conclusion:
In conclusion, CFPE is a well-established chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a number of positive effects on the body, including increasing heart rate and cardiac output, improving blood flow, and dilating blood vessels. CFPE has a number of advantages for use in lab experiments, but there are also limitations to its use. Overall, CFPE is a promising compound for future research in the field of beta-adrenergic agonists.
Métodos De Síntesis
The synthesis of CFPE involves the reaction of 2-chloro-6-fluorobenzyl chloride with propylamine in the presence of a base. The resulting product is then treated with ethylene oxide to form the final compound, CFPE. This synthesis method has been well-established in the literature and has been used to produce CFPE in large quantities for research purposes.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO/c1-2-6-15(7-8-16)9-10-11(13)4-3-5-12(10)14/h3-5,16H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDMXRYFMLHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425968 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)


![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)

![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)